3-Acetylthiazolidine-2-thione

Übersicht

Beschreibung

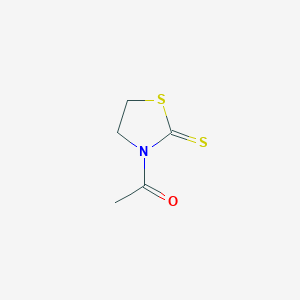

3-Acetylthiazolidine-2-thione is a heterocyclic compound with the molecular formula C₅H₇NOS₂. It is a derivative of thiazolidine, featuring an acetyl group at the third position and a thione group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Acetylthiazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of thiazolidine-2-thione with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 3-Acetylthiazolidine-2-thione is widely used in the synthesis of various heterocyclic compounds. It plays a crucial role as an intermediate in organic reactions, particularly in forming complex structures through aldol-type reactions .

- Chiral Auxiliary : The compound acts as a chiral auxiliary, which is vital for controlling stereochemical outcomes in reactions. This application is crucial in synthesizing enantiomerically pure compounds .

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and aldose reductase inhibition properties. Its derivatives have been studied for their potential to inhibit xanthine oxidase (XO), which is involved in uric acid production and related disorders .

- Cellular Effects : Studies have shown that this compound can influence cell proliferation and induce apoptosis in cancer cells by affecting cell cycle progression .

Medicine

- Pharmaceutical Development : The compound has been explored as a precursor for developing novel pharmaceutical agents, particularly those targeting hyperuricemia and gout through XO inhibition .

- Case Study : A study evaluated a series of thiazolidine-2-thione derivatives for their XO inhibitory activity, revealing structure-activity relationships that could guide future drug design .

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and as an intermediate in organic synthesis processes .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Essential for complex organic synthesis |

| Chiral auxiliary | Facilitates asymmetric synthesis | |

| Biology | Antimicrobial properties | Effective against various pathogens |

| Anticancer activity | Induces apoptosis in cancer cells | |

| Medicine | XO inhibitor development | Potential treatment for hyperuricemia |

| Drug precursor | Used in synthesizing novel pharmaceuticals | |

| Industry | Specialty chemicals production | Intermediate in various chemical syntheses |

Wirkmechanismus

The mechanism of action of 3-acetylthiazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Thiazolidine-2-thione: A closely related compound with similar chemical properties but lacking the acetyl group.

Thiazole: Another heterocyclic compound with a similar ring structure but different functional groups.

Thiazolidinedione: A class of compounds with a similar core structure but different substituents, often used in diabetes treatment.

Uniqueness: 3-Acetylthiazolidine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group enhances its solubility and reactivity compared to other thiazolidine derivatives .

Biologische Aktivität

3-Acetylthiazolidine-2-thione is a significant heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound consists of a five-membered ring containing sulfur and nitrogen, which contributes to its unique reactivity and biological activity. The compound can exist in two tautomeric forms: thione and thiol, influencing its interaction with biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Xanthine Oxidase Inhibition :

- Research has demonstrated that derivatives of thiazolidine-2-thione exhibit potent xanthine oxidase (XO) inhibitory activity. For instance, one derivative showed an IC50 value of 3.56 µmol/L, significantly more potent than allopurinol, a standard treatment for hyperuricemia . This inhibition is crucial as XO plays a pivotal role in uric acid production.

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

-

Interaction with Biological Molecules :

- The thiazolidine ring can chemically react with nucleophilic biomolecules like cysteine residues in proteins, leading to significant biological effects such as the activation of ion channels (e.g., TRPA1) associated with pain perception . This interaction underscores the compound's role in modulating physiological responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups on the thiazolidine ring are critical for enhancing biological activity. For example:

- The presence of phenyl-sulfonamide groups has been identified as essential for maximizing XO inhibitory action .

- Variations in substituents on the thiazolidine ring influence both potency and selectivity towards different biological targets .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOBFBQWISCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472759 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76397-53-0 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-acetylthiazolidine-2-thione a valuable reagent in asymmetric synthesis?

A1: this compound can act as a chiral auxiliary, a temporary chiral unit attached to an achiral molecule to control the stereochemical outcome of a reaction. Specifically, it facilitates the formation of chiral β-hydroxy carbonyl compounds, which are important building blocks for various pharmaceuticals and natural products. [, ]

Q2: How does this compound contribute to enantioselectivity in aldol-type reactions?

A2: Research suggests that this compound, upon deprotonation, forms a divalent tin enolate in the presence of tin(II) reagents. [, ] This tin enolate, when combined with chiral diamine ligands derived from (S)-proline, creates a chiral environment. This environment allows for the selective approach of achiral aldehydes to the enolate, ultimately leading to the formation of a specific enantiomer of the β-hydroxy carbonyl product. [, ]

Q3: What are the advantages of using this compound compared to other chiral auxiliaries for this type of reaction?

A3: One notable advantage is the ease of removing the this compound auxiliary after the aldol reaction. This removal can be achieved under mild conditions via methanolysis, simplifying the purification process. [] Additionally, the research highlights the effectiveness of amino alcohol-derived thiazolidinethiones like 4-(S)-IPTT and 4(S)-ETT as chiral auxiliaries in this context. [] This suggests that this compound and its derivatives offer a versatile platform for developing efficient and enantioselective aldol reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.